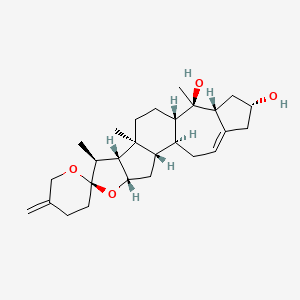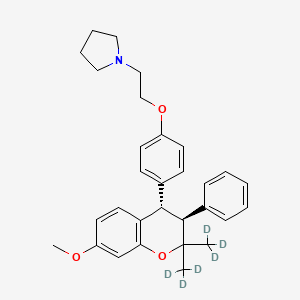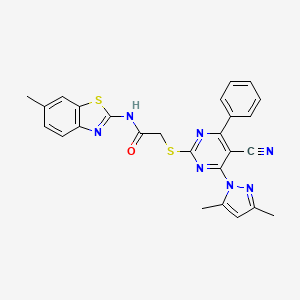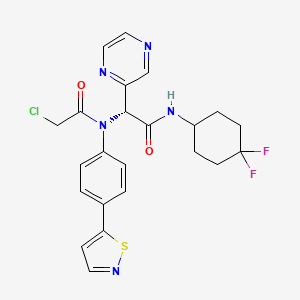
m-PEG13-Hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-PEG13-Hydrazide is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its ability to join two essential ligands, facilitating the selective degradation of target proteins through the ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG13-Hydrazide involves the reaction of polyethylene glycol with hydrazine under controlled conditions. The process typically includes the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated using a suitable activating agent such as carbonyldiimidazole.
Reaction with Hydrazine: The activated polyethylene glycol is then reacted with hydrazine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using industrial-grade activating agents.
Controlled Reaction: The activated polyethylene glycol is reacted with hydrazine in large reactors under controlled conditions to ensure consistency and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
m-PEG13-Hydrazide undergoes various chemical reactions, including:
Substitution Reactions: The hydrazide group can participate in substitution reactions with electrophiles, forming new covalent bonds.
Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Electrophiles: Common electrophiles used in substitution reactions include alkyl halides and acyl chlorides.
Carbonyl Compounds: Aldehydes and ketones are commonly used in condensation reactions with this compound.
Major Products
Hydrazones: Formed from the reaction with carbonyl compounds.
Substituted Hydrazides: Formed from substitution reactions with electrophiles.
Wissenschaftliche Forschungsanwendungen
m-PEG13-Hydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.
Biology: Employed in the study of protein-protein interactions and the regulation of protein levels within cells.
Medicine: Investigated for its potential in targeted cancer therapies by enabling the degradation of oncogenic proteins.
Industry: Utilized in the development of advanced materials and drug delivery systems
Wirkmechanismus
m-PEG13-Hydrazide functions as a linker in PROTACs, which are bifunctional molecules designed to induce the degradation of specific proteins. The mechanism involves:
Binding to Target Protein: One end of the PROTAC molecule binds to the target protein.
Recruitment of E3 Ubiquitin Ligase: The other end binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
Vergleich Mit ähnlichen Verbindungen
m-PEG13-Hydrazide is unique due to its specific length and hydrazide functionality, which provides distinct advantages in the synthesis of PROTACs. Similar compounds include:
m-PEG12-Hydrazide: Slightly shorter polyethylene glycol chain, offering different solubility and reactivity properties.
m-PEG14-Hydrazide: Slightly longer polyethylene glycol chain, providing different spatial configurations and interactions
This compound stands out due to its optimal balance of chain length and functional group reactivity, making it a preferred choice in many applications.
Eigenschaften
Molekularformel |
C28H58N2O14 |
|---|---|
Molekulargewicht |
646.8 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C28H58N2O14/c1-32-4-5-34-8-9-36-12-13-38-16-17-40-20-21-42-24-25-44-27-26-43-23-22-41-19-18-39-15-14-37-11-10-35-7-6-33-3-2-28(31)30-29/h2-27,29H2,1H3,(H,30,31) |
InChI-Schlüssel |
CSOAKFLANNYFOB-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


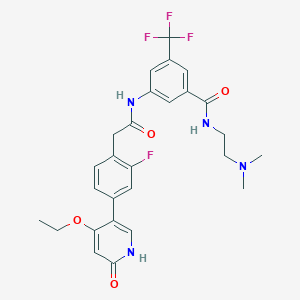
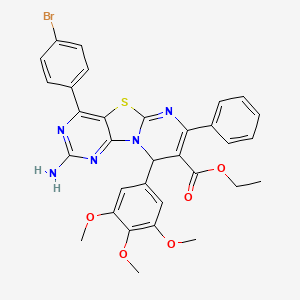
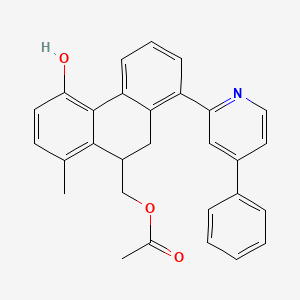

![(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)
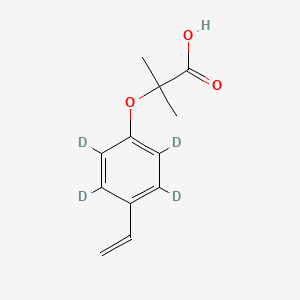
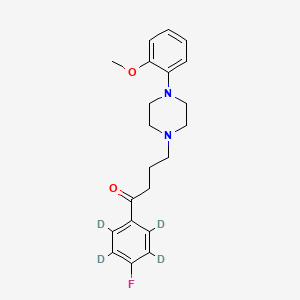
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12418748.png)
